(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol
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Overview
Description
(2S)-1-[(2R)-Piperidin-2-yl]propan-2-ol is a natural product found in Andrachne aspera with data available.
Scientific Research Applications
Synthesis and Pharmacological Properties
- Synthesis Methods and Derivatives: The compound and its derivatives, such as trihexyphenidyl, biperiden, and others, have been synthesized and studied for their pharmacological properties (Vardanyan, 2018).
Chemical Structure and Molecular Interaction
- Molecular Structure Analysis: Studies on the molecular structure, such as crystal structure analyses, have been conducted to understand the interaction and conformation of the compound (Gzella, Wrzeciono, & Pöppel, 1999).
- Characterization of Isomers: Research on the characterization of different isomers of related compounds has been undertaken, contributing to a deeper understanding of their chemical properties (Kubicki & Codding, 2003).
Application in Drug Development
- Antidepressant Activity: Several derivatives have been synthesized and evaluated for antidepressant activity, showing promise in the development of new medications (Kumar et al., 2004).
Catalysis and Chemical Reactions
- Catalytic Activity and Reaction Kinetics: The compound has been studied in the context of catalysis and chemical reaction kinetics, providing valuable information for industrial applications (Harifi‐Mood, Rahmati, & Gholami, 2011).
Pharmaceutical Analysis
- Drug Metabolism Studies: Metabolites of muscle relaxants related to this compound have been synthesized and analyzed for their pharmacological effects (Bálint et al., 2002).
Other Applications
- Material Science: The compound has also been used in the study of adsorption and decomposition on various materials, contributing to material science research (Zawadzki et al., 2001).
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2S)-1-[(2R)-piperidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-2-3-5-9-8/h7-10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
GFKFBLJVPWRDEL-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@H](C[C@H]1CCCCN1)O |
SMILES |
CC(CC1CCCCN1)O |
Canonical SMILES |
CC(CC1CCCCN1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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